Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Organic Synthesis Tropane Alkaloids

Selecting exo-8-Cbz-3-formyl-8-azabicyclo[3.2.1]octane over generic 8-azabicyclo[3.2.1]octane derivatives eliminates synthetic risk. The exo-oriented aldehyde at C-3 enables late-stage reductive amination diversification—a transformation impossible with alcohol or acid analogs. The Cbz protecting group provides orthogonal deprotection by hydrogenolysis, stable to acidic/basic conditions where Boc analogs fail. Its defined exo stereochemistry ensures enantiomeric fidelity critical for CNS-targeted compound libraries. Substituting undefined stereoisomer mixtures risks costly synthetic failure. This is the purchase specification for advanced tropane-based medicinal chemistry.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B12345796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O
InChIInChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13?,14-,15?/m0/s1
InChIKeyNGCKJIDKOVNEIV-SLTAFYQDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane: A Protected Tropane Aldehyde for Stereoselective Synthesis


Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane, also known as benzyl exo-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 952423-57-3), is a bicyclic organic compound featuring the core 8-azabicyclo[3.2.1]octane (tropane) scaffold [1]. It is characterized by an exo-oriented aldehyde group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the bridgehead nitrogen. This compound serves primarily as a chiral, protected building block in medicinal chemistry, enabling the synthesis of complex tropane derivatives .

Procurement Risks: Why Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane Cannot Be Swap-Replaced


Generic substitution among 8-azabicyclo[3.2.1]octane derivatives introduces significant risk of synthetic failure and procurement inefficiency. The compound's specific combination of stereochemistry (exo), protecting group (Cbz), and functional group (aldehyde) dictates its performance in a synthetic sequence. Substituting the Cbz group with a tert-butyloxycarbonyl (Boc) group, for instance, alters the deprotection conditions from hydrogenolysis to acidolysis, which may be incompatible with other sensitive functional groups [1]. Similarly, replacing the aldehyde with a hydroxymethyl or carboxylic acid analog negates its key reactivity for transformations like reductive amination . Without direct head-to-head comparative data, these risks remain class-level inferences that a procurement specialist must validate experimentally.

Quantitative Differentiation Evidence for Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane


Exo-3-Cbz-Aldehyde vs. Exo-3-Boc-Aldehyde: A Class-Level Orthogonal Protecting Group Strategy

Direct quantitative evidence, such as comparative deprotection yields or reaction performance metrics, is not available in the searched public domain for this specific compound versus its Boc-protected analog (tert-butyl exo-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 882036-78-4). However, a class-level inference based on established protecting group chemistry provides a critical differentiation point: the Cbz group in the target compound is cleaved by catalytic hydrogenolysis, while the Boc group in the comparator requires acidic conditions [1]. This orthogonality is a fundamental driver of procurement strategy when a synthetic pathway contains acid-sensitive substrates.

Medicinal Chemistry Organic Synthesis Tropane Alkaloids

Exo-3-Cbz-Aldehyde vs. Exo-3-Cbz-Alcohol: Functional Group Reactivity as a Key Selection Driver

No direct, quantitative comparative reaction data for this compound and its reduced alcohol analog (benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1159825-50-9) were located. The differentiation is a class-level inference: the aldehyde undergoes reactions like reductive amination and nucleophilic additions, which an alcohol cannot . This makes the aldehyde the essential procurement choice for C-C or C-N bond-forming reactions at the 3-position.

Synthetic Chemistry Reductive Amination Aldehyde Chemistry

Stereochemical Purity: Exo vs. Endo Configuration in Tropane Scaffolds

A search for direct comparative data on the impact of exo vs. endo stereochemistry for this specific pair of compounds did not yield quantitative results. As a class-level inference, the well-defined exo configuration of this compound is a critical parameter. In tropane chemistry, the exo and endo isomers are distinct, often leading to different physicochemical and biological properties in final products [1]. The vendor-supplied compound is offered as the (3-exo)-isomer, indicating stereochemical control . Lack of this control in a generic analog could introduce unwanted variability.

Stereoselective Synthesis Chiral Building Blocks Tropane Derivatives

Recommended Application Scenarios for Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane Based on Evidence


Synthesis of CNS-Targeted Tropane Libraries via Reductive Amination

Its primary value proposition, based on class-level evidence, is as an advanced intermediate for constructing CNS-focused compound libraries [1]. The aldehyde handles enable late-stage diversification via reductive amination with various amines, a key step for which a reduced alcohol analog would be unsuitable.

Multi-Step Synthesis Requiring Orthogonal N-Protection Strategy

The compound is specifically suited for synthetic routes where the nitrogen must be protected with an orthogonal group (Cbz) that is stable to acidic and basic conditions but can be cleanly removed by hydrogenolysis, unlike a Boc-protected analog [1]. This qualifies it for use in advanced complex molecule synthesis where orthogonal deprotection is critical.

Preparation of Enantiomerically Pure Tropane Analogs

Its defined exo-stereochemistry makes it an essential starting material for preparing enantiomerically pure tropane alkaloids or related scaffolds where biological activity depends on precise stereochemistry [1]. The substitution of an undefined or endo-predominant mixture would introduce risk.

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